Cas no 1936639-53-0 (methyl 3-(1H-pyrazol-4-yl)propanoate)

Methyl 3-(1H-pyrazol-4-yl)propanoate is an organic compound characterized by its pyrazole moiety and propanoate ester group. This versatile intermediate exhibits significant advantages in organic synthesis, particularly in the construction of complex heterocyclic molecules. Its unique structure facilitates the formation of C-C and C-N bonds, contributing to the development of pharmacologically active compounds. The product offers a high degree of purity and stability, making it a valuable asset in the synthesis of pharmaceuticals and fine chemicals.
methyl 3-(1H-pyrazol-4-yl)propanoate structure
1936639-53-0 structure
Product Name:methyl 3-(1H-pyrazol-4-yl)propanoate
CAS No:1936639-53-0
MF:C7H10N2O2
MW:154.166501522064
CID:5720693
PubChem ID:121212031
Update Time:2025-07-14

methyl 3-(1H-pyrazol-4-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1936639-53-0
    • AKOS026722196
    • starbld0032514
    • F2198-2680
    • methyl 3-(1H-pyrazol-4-yl)propanoate
    • 1H-Pyrazole-4-propanoic acid, methyl ester
    • Inchi: 1S/C7H10N2O2/c1-11-7(10)3-2-6-4-8-9-5-6/h4-5H,2-3H2,1H3,(H,8,9)
    • InChI Key: NRSKKLDFCDZDRW-UHFFFAOYSA-N
    • SMILES: O(C)C(CCC1C=NNC=1)=O

Computed Properties

  • Exact Mass: 154.074227566g/mol
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Density: 1.183±0.06 g/cm3(Predicted)
  • Boiling Point: 292.4±15.0 °C(Predicted)
  • pka: 14.44±0.50(Predicted)

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